2-Pyrrolino-dox is synthesized from doxorubicin through various chemical modifications. Its classification falls under the category of anticancer agents, specifically targeting human malignancies such as pancreatic, lung, prostate, and gastric cancers. The compound exhibits improved efficacy and reduced side effects compared to traditional doxorubicin due to its targeted delivery mechanisms .
The synthesis of 2-Pyrrolino-dox involves several key steps:
The molecular structure of 2-Pyrrolino-dox can be summarized as follows:
The structural representation includes:
2-Pyrrolino-dox participates in various chemical reactions that enhance its therapeutic potential:
The mechanism of action for 2-Pyrrolino-dox primarily revolves around its ability to interfere with DNA synthesis and repair processes:
In vitro studies have demonstrated that 2-Pyrrolino-dox exhibits cytotoxic effects up to 2500 times more potent than doxorubicin against certain cancer cell lines .
The physical and chemical properties of 2-Pyrrolino-dox include:
These properties influence its formulation and delivery methods in clinical applications.
The applications of 2-Pyrrolino-dox are primarily focused on oncology:
2-Pyrrolino-Dox (chemical formula: C~31~H~33~NO~11~, PubChem CID: 119196) is classified as a C-13 aminoglycoside-modified anthracycline [1]. Its core structure retains the tetracyclic anthraquinone chromophore characteristic of doxorubicin, essential for DNA intercalation. The defining structural modification occurs at the C-13 position of the daunosamine sugar moiety, where a reductive amination reaction replaces the native ketone with a cyclic aminal bridge (Figure 1) [4] [7]. This bridge incorporates a pyrroline ring, conferring distinct biochemical properties.
Figure 1: Conceptual Chemical Structure of 2-Pyrrolino-Doxorubicin Highlighting the C-13 Aminal Bridge (Based on Synthesis Pathways Described in [4] [7])
O/ \\/ \\(HO) O = C / \\ = O/ \\ / \\ / \\HO-| | | |-OCH~3~\\ / \\ / \\ /\\ O // \\ // \\ O //| | | |OH | | | OH\\\\N-CH~3~\\\\O = C O/ \\ / \\H~3~C CH~3~ ... [Daunosamine Sugar] ... -NH-CH-CH~2~-CH~2~- (Cyclic Aminal Bridge)\\ / \\ /O O
Table 1: Key Chemical Characteristics of 2-Pyrrolino-Doxorubicin
Property | 2-Pyrrolino-Doxorubicin | Conventional Doxorubicin |
---|---|---|
Chemical Classification | C-13 modified anthracycline (aminoglycoside) | Anthracycline glycoside |
Core Anthracycline | Tetracyclic anthraquinone (unchanged) | Tetracyclic anthraquinone |
C-13 Position | Cyclic aminal bridge (pyrroline ring) | Ketone (C=O) |
Prodrug Requirement | Often administered as diacetoxy prodrug | No prodrug typically needed |
Latent Functionality | Aldehyde (revealed after esterase cleavage) | None |
Bioactive Form | Cyclized aminal (2-pyrrolino form) | Native aglycone/sugar structure |
The development of 2-Pyrrolino-Dox emerged from concerted efforts in the late 1980s and 1990s to address two critical failures of conventional doxorubicin: dose-limiting systemic toxicity (particularly cardiotoxicity) and the development of multidrug resistance (MDR) in tumors [3] [7]. Research identified key resistance mechanisms, primarily the overexpression of the P-glycoprotein (P-gp) efflux pump, which actively expels doxorubicin from cancer cells, drastically reducing its intracellular concentration and efficacy [7] [4]. Simultaneously, studies aimed to enhance the drug's DNA interaction beyond intercalation and topoisomerase II inhibition.
The rationale for modifying the C-13 position stemmed from structure-activity relationship (SAR) studies of anthracyclines. Researchers hypothesized that introducing a moiety capable of forming covalent adducts with DNA could yield compounds resistant to efflux and capable of overcoming resistance. This led to the design of molecules like 2-Pyrrolino-Dox, where the cyclic aminal bridge in its bioactive form reacts covalently with the exocyclic amino group of guanine bases within DNA [7]. Furthermore, early analogs demonstrated that N-alkylation at the daunosamine sugar could significantly alter susceptibility to P-gp-mediated efflux [4] [7]. The synthesis pathway typically involved reductive amination of doxorubicin with specific aldehydes (e.g., 4-iodobutyraldehyde in early methods [4]), later refined for prodrug strategies using masked aldehydes like the diacetate [7].
Targeted delivery concepts further propelled its development. Conjugating potent cytotoxins like 2-Pyrrolino-Dox to tumor-homing peptides (e.g., bombesin/gastrin-releasing peptide (GRP) analogs) was explored to enhance tumor specificity and reduce off-target effects [4]. These conjugates leveraged the overexpression of specific receptors (e.g., GRP receptors) on cancer cells (Table 2) [4].
Table 2: Early Development Milestones and Rationale for 2-Pyrrolino-Dox [4] [7]
Research Challenge | Rationale for 2-Pyrrolino-Dox Design | Key Finding/Outcome |
---|---|---|
Multidrug Resistance (P-gp Efflux) | Structural modification (C-13 aminal) reduces P-gp recognition | 2-Pyrrolino-Dox is not a substrate for P-gp; retains efficacy in resistant cell lines (e.g., A2780ADR) |
Overcoming Doxorubicin Resistance | Enhanced DNA binding via covalent adduct formation | Forms stable aminal adducts with guanine, causing irreversible DNA damage |
Dose-Limiting Toxicity | Increased potency allows lower effective doses | Exhibits 100-1000-fold greater cytotoxicity than doxorubicin in vitro |
Targeted Delivery Needs | Compatibility with conjugation chemistry | Successfully conjugated to peptide carriers (e.g., bombesin analogs) via linker chemistry, maintaining receptor affinity (low nM K~d~) |
2-Pyrrolino-Dox exhibits several validated pharmacological advantages over its parent compound, doxorubicin, primarily centered on enhanced cytotoxicity, mechanism of action, and ability to evade resistance mechanisms.
Enhanced DNA Interaction and Covalent Adduct Formation: The defining pharmacological advantage of bioactive 2-Pyrrolino-Dox is its capacity for covalent DNA modification. The aminal carbon within its structure is highly electrophilic. Upon intercalation into DNA—typically at GC-rich sequences—the aminal carbon reacts with the N2 amino group of a proximal guanine residue, forming a stable aminal adduct (Figure 2) [7]. This covalent bond formation creates a bifunctional lesion: the molecule remains intercalated and covalently anchored. This dual mechanism causes significantly more persistent and irreparable DNA damage compared to the non-covalent intercalation and transient topoisomerase II complex stabilization induced by doxorubicin [7]. This mechanism is crucial for its heightened cytotoxicity.
Evasion of P-glycoprotein-Mediated Multidrug Resistance (MDR): Conventional doxorubicin is a prime substrate for the ATP-dependent efflux pump P-glycoprotein (P-gp), a major cause of treatment failure. Structural analysis and functional assays confirm that the C-13 aminal bridge modification in 2-Pyrrolino-Dox dramatically reduces its affinity for P-gp [7] [4]. Consequently, 2-Pyrrolino-Dox is not effectively effluxed by P-gp-overexpressing cells. This is demonstrated by its sustained potency in doxorubicin-resistant cell lines. For example, in A2780ADR ovarian cancer cells (which exhibit strong P-gp-mediated resistance), 2-Pyrrolino-Dox showed an IC~50~ of 0.002 µM, compared to doxorubicin's IC~50~ of 0.99 µM—representing a 500-fold greater potency in the resistant line [7]. This circumvention of a primary resistance mechanism is a major therapeutic advantage.
Significantly Increased Potency: Across diverse cancer cell lines, 2-Pyrrolino-Dox consistently demonstrates orders-of-magnitude greater cytotoxic potency than doxorubicin. This elevated potency translates into potential for lower therapeutic doses. Representative data illustrates this disparity (Table 3) [4] [7].
Table 3: Comparative Cytotoxic Potency (IC~50~, µM) of 2-Pyrrolino-Doxorubicin vs. Doxorubicin in Human Cancer Cell Lines [4] [7]
Cell Line | Cancer Type | Doxorubicin (IC~50~, µM) | 2-Pyrrolino-Doxorubicin (IC~50~, µM) | Potency Increase (Fold) |
---|---|---|---|---|
MCF-7 | Breast | 1.3 ± 0.2 | 0.010 ± 0.007 | ~130-fold |
A2780 | Ovarian (Parental) | 0.076 ± 0.016 | 0.0017 ± 0.0004 | ~45-fold |
A2780ADR | Ovarian (Dox-Resistant) | 0.99 ± 0.25 | 0.002 ± 0.001 | ~500-fold |
DMS-53 | Lung | Not Reported | ~0.0004* | ~2500-fold* |
PC-3 | Prostate | Not Reported | Low nM range | >100-fold |
MKN-45 | Gastric | Not Reported | Low nM range | >100-fold |
Data for DMS-53 specifically compared 2-Pyrrolino-Dox (IC~50~ ~0.0004 µM) to Doxorubicin (IC~50~ ~1 µM) [4].
Figure 2: Mechanism of Covalent DNA Adduct Formation by 2-Pyrrolino-Doxorubicin
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7